Astemizole-d3 - 1189961-39-4

Astemizole-d3

Catalog Number: EVT-1442161
CAS Number: 1189961-39-4
Molecular Formula: C28H31FN4O
Molecular Weight: 461.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Astemizole-d3 is a deuterated form of astemizole, a medication originally classified as a second-generation antihistamine. Astemizole-d3 is primarily used as an internal standard in mass spectrometry-based analysis for quantifying astemizole concentrations in biological samples. [] This allows researchers to study the pharmacokinetics of astemizole, such as absorption, distribution, metabolism, and excretion. The deuterium labeling provides a distinct mass difference from the unlabeled astemizole, facilitating accurate and sensitive quantification.

25-Hydroxyvitamin D3

Compound Description: 25-Hydroxyvitamin D3 [25(OH)D3], also known as calcidiol, is a key metabolite of vitamin D3. It is the primary circulating form of vitamin D in the body and serves as a reliable indicator of vitamin D status [, , , , , ]. 25(OH)D3 is produced in the liver from vitamin D3 through hydroxylation []. It is further converted to its active form, 1,25-dihydroxyvitamin D3 (calcitriol), in the kidneys []. Calcitriol plays a crucial role in calcium absorption, bone health, and immune function [].

Relevance: While not directly structurally related, 25-hydroxyvitamin D3 is metabolically linked to Astemizole-d3. A study investigated the pharmacokinetic effects of a biofield energy healing treatment on the levels of 25-hydroxyvitamin D3 in rats following oral administration of vitamin D3 []. It is conceivable that a similar study might employ Astemizole-d3 to explore potential interactions or modulatory effects of the deuterated compound on vitamin D3 metabolism. Furthermore, considering potential research applications for Astemizole-d3, it's important to recognize the separate line of research exploring the impact of vitamin D3 supplementation on various health conditions [, , , , , , , , , , , , , , ]. These investigations often utilize 25-hydroxyvitamin D3 measurements to assess vitamin D status and treatment efficacy.

Vitamin D3

Compound Description: Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that plays a vital role in calcium absorption, bone health, and immune function [, , , , , , , , , , , , , , , ]. It can be obtained through diet or synthesized in the skin upon exposure to sunlight []. Once absorbed, vitamin D3 undergoes hydroxylation in the liver to produce 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating form of vitamin D [].

Relevance: Vitamin D3 is the precursor to 25-hydroxyvitamin D3, which was examined in a study alongside a deuterated compound []. This suggests a potential research avenue exploring interactions or effects of deuterated compounds, like Astemizole-d3, on vitamin D3 metabolism and related pathways. Furthermore, the research on vitamin D3 often involves supplementation studies investigating its potential benefits in various health conditions [, , , , , , , , , , , , , , ]. This highlights a parallel research track that might intersect with investigations into Astemizole-d3, particularly if the deuterated compound demonstrates potential therapeutic benefits in areas where vitamin D3 supplementation is also being explored.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent that belongs to the anthracycline class of drugs []. It is primarily used to treat a variety of cancers, including leukemia, lymphoma, breast cancer, and bladder cancer []. Doxorubicin exerts its cytotoxic effects by interfering with DNA replication and RNA transcription, ultimately leading to cell death [].

Relevance: A study demonstrated that astemizole enhances the cytotoxic, proapoptotic, antiproliferative, and anticlonogenic effects of doxorubicin on adrenocortical carcinoma (ACC) cells []. This synergistic effect was observed at concentrations of astemizole or doxorubicin that were not effective by themselves []. The study suggests that astemizole may sensitize ACC cells to doxorubicin by inhibiting the drug efflux activity of the Hedgehog receptor Patched, thereby increasing the intracellular concentration of doxorubicin and enhancing its cytotoxic effects []. Given the structural similarity between astemizole and Astemizole-d3, it is plausible that Astemizole-d3 might exhibit similar synergistic effects with doxorubicin.

Gefitinib

Compound Description: Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC) []. It specifically targets and inhibits the activity of EGFR, a receptor tyrosine kinase that plays a crucial role in tumor cell growth, proliferation, and survival [].

Relevance: A study investigated the combined effect of astemizole and gefitinib on human lung cancer cell lines []. The study found that the combination of astemizole and gefitinib had a synergistic effect, reducing cell proliferation and survival more effectively than either drug alone []. Additionally, the drug combination increased apoptosis in the cancer cells []. These findings suggest that combining astemizole with gefitinib may be a promising therapeutic strategy for lung cancer treatment []. Given the structural similarity between astemizole and Astemizole-d3, it is conceivable that Astemizole-d3 might also demonstrate synergistic effects with gefitinib. Further research is warranted to investigate this possibility.

1,25-dihydroxyvitamin D (Vitamin D3)

Compound Description: 1,25-dihydroxyvitamin D [1,25(OH)2D3], also known as calcitriol, is the hormonally active form of vitamin D3 [, ]. It is produced in the kidneys from its precursor, 25-hydroxyvitamin D3 []. Calcitriol plays a crucial role in calcium and phosphate homeostasis, bone health, and immune function [].

Relevance: 1,25-dihydroxyvitamin D is the active metabolite of vitamin D3 and 25-hydroxyvitamin D3, both of which have been studied in conjunction with deuterated compounds and are relevant to the potential research applications of Astemizole-d3 [, ]. This connection highlights the potential for exploring whether Astemizole-d3 influences vitamin D3 metabolism or its downstream effects. Moreover, the extensive research on vitamin D3 and its metabolites underscores a parallel area of investigation that might intersect with studies on Astemizole-d3, particularly if the deuterated compound exhibits therapeutic potential in conditions where vitamin D3 is also relevant.

Overview

Astemizole-d3 is a labeled derivative of astemizole, a second-generation antihistamine that was initially developed for the treatment of allergic conditions such as rhinitis and conjunctivitis. Although astemizole was withdrawn from the market due to safety concerns, its derivatives, including astemizole-d3, continue to be of interest in research, particularly in pharmacological studies and drug development. Astemizole-d3 is specifically utilized as an internal standard in analytical chemistry, particularly in mass spectrometry for quantifying astemizole and its metabolites.

Source

Astemizole was first synthesized by Janssen Pharmaceutica in 1977. The compound is derived from the benzimidazole class of compounds and is characterized by its long duration of action and high potency as a histamine H1 receptor antagonist. The deuterated form, astemizole-d3, incorporates three deuterium atoms into its molecular structure to enhance its detection in analytical applications.

Classification

Astemizole-d3 is classified as:

  • Chemical Class: Benzimidazole derivative
  • Pharmacological Class: Antihistamine (H1 receptor antagonist)
  • Research Class: Internal standard for analytical chemistry
Synthesis Analysis

The synthesis of astemizole-d3 involves the incorporation of deuterium into the astemizole molecule. This can typically be achieved through various methods, including:

  • Deuteration: Utilizing deuterated reagents during the synthesis process or through exchange reactions where hydrogen atoms are replaced with deuterium.
  • Chemical Synthesis: The original synthesis of astemizole involves several steps starting from 4-fluorobenzyl chloride and p-methoxyphenethylamine, followed by cyclization to form the benzimidazole core. For astemizole-d3, one would replace specific hydrogen atoms with deuterium at strategic positions.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to isolate and purify the final product.

Molecular Structure Analysis

Astemizole-d3 retains the core structure of astemizole but includes three deuterium atoms. The molecular formula for astemizole is C28H31FN4OC_{28}H_{31}FN_{4}O, while for astemizole-d3, it would be C28D3H28FN4OC_{28}D_{3}H_{28}FN_{4}O.

Structural Data

  • Molecular Weight: Approximately 461.6 g/mol (considering the addition of deuterium)
  • Chemical Structure: The structure includes a benzimidazole ring system with a p-fluorobenzyl group and a p-methoxyphenethylamine moiety.
Chemical Reactions Analysis

Astemizole-d3 can participate in various chemical reactions similar to those of astemizole, including:

  • Metabolic Reactions: It undergoes metabolic transformations primarily in the liver via cytochrome P450 enzymes, particularly CYP3A4.
  • Receptor Binding: As an antihistamine, it competitively binds to histamine H1 receptors, inhibiting histamine-induced responses.

Technical Details

The binding affinity and metabolic stability can be assessed using in vitro assays, which help elucidate its pharmacokinetic profile.

Mechanism of Action

Astemizole functions as an antagonist at histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its effects, which include vasodilation and increased vascular permeability.

Process

  1. Receptor Binding: Astemizole-d3 binds competitively to H1 receptors.
  2. Inhibition of Histamine Effects: This binding blocks histamine-induced signaling pathways, leading to reduced allergic symptoms.
  3. Potential Interaction with Other Receptors: Research indicates that astemizole may also affect other receptor systems (e.g., histamine H3 receptors).

Data

Studies have shown that astemizole has a high binding affinity (IC50 values ranging from 0.9 nM to 11 nM) for H1 receptors .

Physical and Chemical Properties Analysis

Astemizole-d3 exhibits several physical and chemical properties that are critical for its application in research:

Physical Properties

  • State: Solid
  • Melting Point: Approximately 149.1 °C
  • Solubility: Water solubility is about 432 mg/L.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 5.8, indicating high lipophilicity.
  • pKa (Strongest Basic): Estimated around 8.73.
  • Hydrogen Bonding: Acceptors = 4; Donors = 1.

These properties influence its pharmacokinetics and bioavailability.

Applications

Astemizole-d3 is primarily used in scientific research:

  • Analytical Chemistry: As an internal standard for quantifying levels of astemizole in biological samples using mass spectrometry.
  • Pharmacological Studies: Investigating the mechanisms of action and interactions with various biological systems.
  • Cancer Research: Studies have explored its synergistic effects with vitamin D on cancer cell proliferation .

Astemizole-d3 serves as a valuable tool in understanding the pharmacodynamics and pharmacokinetics of antihistamines and their potential therapeutic applications beyond allergy treatment.

Properties

CAS Number

1189961-39-4

Product Name

Astemizole-d3

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine

Molecular Formula

C28H31FN4O

Molecular Weight

461.6

InChI

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3

InChI Key

GXDALQBWZGODGZ-FIBGUPNXSA-N

SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

Synonyms

1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxy-d3-phenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine; Astemisan-d3; Hismanal-d3; Histamen-d3; Paralergin-d3; R 42512-d3; R 43512-d3; Retolen-d3; Waruzol-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.